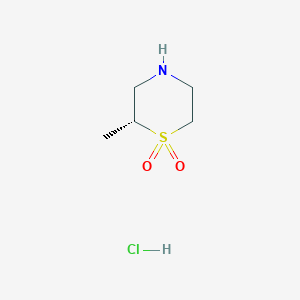

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a thiomorpholine derivative that has been synthesized through different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Antagonist and Agonist Activities in Fungicides : Vinclozolin, a dicarboximide fungicide, investigated for potential adverse effects on human male reproduction, uses metabolites that target the androgen receptor (AR). These metabolites, including M1 and M2, inhibit androgen-induced transactivation mediated by the mouse mammary tumor virus promoter. M2, in particular, demonstrates significant potency in this regard (Wong, Kelce, Sar, & Wilson, 1995).

Antimicrobial Activity of Derivatives : Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, have been studied for their antimicrobial activity. These derivatives aim to increase microbial intracellular concentration and decrease microbial resistance (Kardile & Kalyane, 2010).

Inhibitors of HIV-1 Integrase and Reverse Transcriptase : Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, including the magnesium complex of these diones, have been tested as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H. They exhibit antiviral activities, particularly against HIV-1 in MT-4 cells (Billamboz et al., 2011).

Oxidation and Reaction Studies : The oxidation of 2-methyl-3-ethyl-thiomorpholine and the corresponding hydrochloride with H2O2 has been studied. This leads to the formation of various products including 2-methyl-3-ethyl-thiomorpholine-1-oxide and 2-methyl-3-ethyl-thiomorpholine-1,1-dioxide. These findings are important for understanding the reactivity of alkyl-substituted thiomorpholines (Asinger, Neuray, Wilms, & Saus, 1973).

Synthesis of N-Aryl-Substituted Thiomorpholine-3,5-Diones : A series of N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has been studied, contributing valuable information to the field of molecular structure and reactivity (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).

Eigenschaften

IUPAC Name |

(2R)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLYHDANQJFBK-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1(=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCS1(=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)

![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)